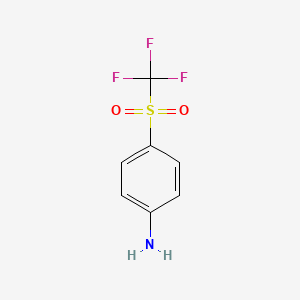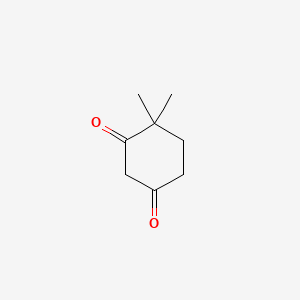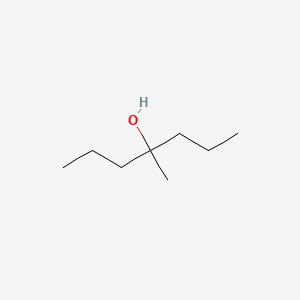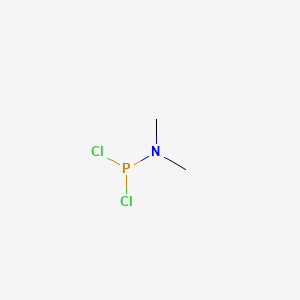
2-Aminononadecane
概要
説明
2-Aminononadecane, also known as 2-aminoheptadecane, is an organic compound belonging to the class of alkanamines. It is an amine of a saturated hydrocarbon chain composed of 17 carbon atoms and two nitrogen atoms. This compound has a wide range of applications in the scientific field, from synthesis of pharmaceuticals to the study of biochemical and physiological effects.
科学的研究の応用
1. Medicinal Chemistry and Drug Discovery
2-Aminononadecane, as part of the 2-aminothiazole core, plays a significant role in medicinal chemistry and drug discovery. This core is a key pharmacophore in several marketed drugs, such as Famotidine and Cefdinir. Recent studies have expanded its application to include therapeutic areas like cancer, antitumor, antidiabetic, and anticonvulsant treatments (Das, Sikdar, & Bairagi, 2016).
2. Nucleic Acid Research
This compound is significant in nucleic acid research. It has been utilized in creating synthetic oligodeoxyribonucleotides and DNA for enhanced selectivity and strength in DNA-DNA hybridization, proving valuable in genetic studies and molecular biology (Chollet & Kawashima, 1988).
3. Nanotechnology and Biomedical Applications
The molecule finds applications in nanotechnology and biomedical science, particularly in the synthesis of nucleic acid assemblies with advanced properties. This compound derivatives have been used in the development of sensors, aptamers, and molecular machines, leveraging the biorecognition capabilities of nucleic acids (Astakhova & Wengel, 2014).
4. Glycan Analysis
In glycan analysis, derivatives of this compound, such as 2-aminobenzoic acid, are used for labeling N-glycans. This improves mass spectrometric sensitivity for glycan identification and enables fluorescence-chromatography-based quantification, enhancing the analytical process in glycomics and proteomics (Hronowski, Wang, Sosic, & Wei, 2020).
5. Agricultural Science
This compound and related amino acids have been studied in the context of agricultural science, particularly in enhancing nitrogen metabolism and productivity in crops like soybeans. Research has shown that amino acid applications can significantlyincrease the content of essential nutrients in leaves, thereby boosting overall crop productivity (Teixeira et al., 2018).
6. Cancer Research
This compound derivatives, such as 2-amino-3-cyano-4H-chromenes, are being explored as potential anticancer agents. These compounds have shown promise in inhibiting cancer cell proliferation and tumor growth, indicating their potential as novel therapeutic agents in oncology (Adili, Tao, Chen, & Han, 2015).
7. Synthetic Chemistry
The 2-aminothiazole scaffold, including this compound derivatives, is extensively used in synthetic chemistry due to its varied biological activities. These compounds act as anticancer, antioxidant, antimicrobial, and anti-inflammatory agents. This versatility is leveraged in the synthesis of various drugs for treating different diseases (Elsadek, Ahmed, & Farahat, 2021).
8. Biochemical Research
In biochemical research, this compound analogues like 2-aminoethoxydiphenyl borate (2-APB) are used to study calcium signaling pathways in cells. These compounds have been instrumental in understanding cellular processes related to calcium entry and release, contributing significantly to cellular biology and pharmacology (Bootman et al., 2002).
9. Antimicrobial Activity
This compound derivatives have been synthesized and assessed for their antibacterial activity. These compounds, particularly 2-amino-3-cyanopyridine derivatives, have shown significant antibacterial potency against various microorganisms, suggesting their potential as new antimicrobial agents (Kibou et al., 2022).
作用機序
Safety and Hazards
特性
IUPAC Name |
nonadecan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H41N/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(2)20/h19H,3-18,20H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRTBHHWJNLQHEB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H41N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30953570 | |
| Record name | Nonadecan-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30953570 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
31604-55-4 | |
| Record name | 2-Aminononadecane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031604554 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Nonadecan-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30953570 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is 2-Aminononadecane and where has it been identified?
A1: this compound is an organic compound identified through GC-MS analysis in fermented beverages. Specifically, it was detected in both buttermilk and soymilk fermented with the lactic acid bacteria Pediococcus acidilactici BD16 (alaD+). [] Additionally, it was found as a constituent in lemon (Citrus limon) essential oil. [] The role and significance of this compound in these contexts remain largely unexplored.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



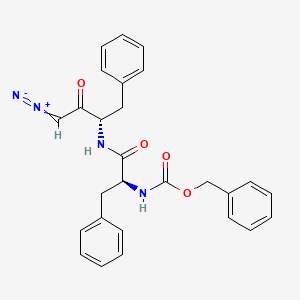
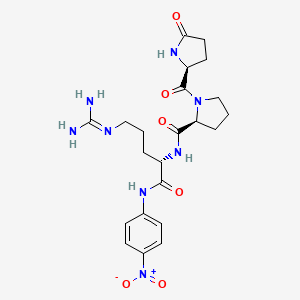

![5h-Pyrrolo[3,4-b]pyrazine-5,7(6h)-dione](/img/structure/B1345618.png)

![1H,3H-Naphtho[1,8-cd]thiopyran](/img/structure/B1345620.png)
![1H-1,2,3-Triazolo[4,5-b]pyridine](/img/structure/B1345621.png)
![[1,2,4]Triazolo[1,5-a]pyrazine](/img/structure/B1345622.png)

